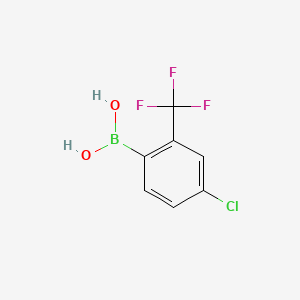

4-Chloro-2-(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

4-Chloro-2-(trifluoromethyl)phenylboronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a trifluoromethyl group. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Palladium Catalyst: Palladium acetate or palladium chloride.

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.

Temperature: Typically between 50°C to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Chloro-2-(trifluoromethyl)phenylboronic acid is primarily employed as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role as a building block facilitates the development of complex organic molecules through various reactions, notably:

- Suzuki-Miyaura Coupling Reactions : This compound is integral to forming carbon-carbon bonds, which are crucial in synthesizing biologically active compounds. The trifluoromethyl group enhances reactivity, making it suitable for coupling with various electrophiles .

- Fluorinated Compounds : The presence of the trifluoromethyl group significantly increases the biological activity of synthesized compounds, making them valuable in drug design, particularly for oncology and infectious diseases .

Material Science

In material science, this compound is utilized in developing advanced materials, including:

- Polymers and Coatings : Its unique properties contribute to increased thermal stability and chemical resistance in polymer formulations. This makes it an attractive option for creating durable coatings and other materials with enhanced performance characteristics .

Analytical Chemistry

The compound serves as a reagent in various analytical techniques, which are essential for:

- Detection and Quantification : It aids in the detection of other compounds, crucial for quality control in pharmaceuticals and environmental monitoring. Its reactivity allows for precise analytical measurements .

Case Studies

Several studies highlight the practical applications of this compound:

- Study on Anticancer Agents : Research demonstrated that derivatives synthesized using this boronic acid showed promising activity against cancer cell lines. The incorporation of the trifluoromethyl group was found to enhance cytotoxicity compared to non-fluorinated analogs .

- Development of Agrochemicals : In agricultural research, this compound has been used to synthesize novel herbicides and insecticides, leveraging its ability to form stable carbon-carbon bonds with various substrates .

Mecanismo De Acción

The primary mechanism of action for 4-Chloro-2-(trifluoromethyl)phenylboronic acid in the Suzuki-Miyaura cross-coupling reaction involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst. The molecular targets and pathways involved are primarily the palladium catalyst and the organic halide or triflate substrate.

Comparación Con Compuestos Similares

- 4-Bromo-2-(trifluoromethyl)phenylboronic acid

- 4-Iodo-2-(trifluoromethyl)phenylboronic acid

- 4-Chloro-3-(trifluoromethyl)phenylboronic acid

Comparison: 4-Chloro-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly effective in certain cross-coupling reactions. Compared to its analogs, such as 4-bromo-2-(trifluoromethyl)phenylboronic acid, the chlorine-substituted compound may offer different reactivity and selectivity profiles, which can be advantageous in specific synthetic applications.

Actividad Biológica

4-Chloro-2-(trifluoromethyl)phenylboronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological effects, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by the presence of a boronic acid functional group, which enhances its reactivity with various biological targets. Its structure allows it to form reversible covalent bonds with hydroxyl-containing biomolecules, making it a valuable tool in biochemical research.

The primary mechanism of action for this compound involves:

- Transmetalation : This process is crucial in cross-coupling reactions, particularly the Suzuki–Miyaura reaction, where it forms stable complexes with diols and other hydroxyl-containing compounds.

- Enzyme Inhibition : The compound can inhibit serine proteases by forming a covalent bond with the active site serine residue. This interaction disrupts enzyme activity and can influence various signaling pathways .

Antimicrobial Activity

Research has shown that boronic acids exhibit antimicrobial properties. This compound has demonstrated:

- Inhibition of Bacterial Growth : It has shown activity against various bacteria, including Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating moderate effectiveness .

- Fungal Inhibition : The compound also exhibits antifungal properties against pathogens such as Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 50 | Moderate |

| Bacillus cereus | 25 | Moderate |

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 75 | Moderate |

Anticancer Potential

The compound's ability to modulate enzyme activity makes it a candidate for cancer therapy. It has been implicated in:

- Inhibition of Cancer Cell Proliferation : Studies have shown that it can inhibit the proliferation of certain cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line), with IC50 values indicating significant potency .

- Selectivity for Cancer Cells : Notably, it has been observed to have a lower effect on non-cancerous cells, suggesting a favorable therapeutic window .

Case Studies

- Inhibition of CXCR1 and CXCR2 : A study identified this compound as a noncompetitive antagonist for CXCR1 and CXCR2 receptors, which are involved in inflammatory responses and cancer progression. This suggests its potential role in treating inflammatory diseases and cancers where these receptors are implicated .

- Pharmacokinetic Profile : Research indicates that the compound exhibits favorable pharmacokinetic properties, including sufficient oral bioavailability and acceptable clearance rates, making it suitable for further development as a therapeutic agent .

Propiedades

IUPAC Name |

[4-chloro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPBOBGBYQQYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376837 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-41-4 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.